molecular formula C18H18N6O2S B10878142 N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B10878142
M. Wt: 382.4 g/mol
InChI Key: MNDGZSRWVSHQIV-UHFFFAOYSA-N
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Description

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a triazinoindole moiety, and a butanamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and triazinoindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as chloroform, DMSO, and methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is unique due to its combination of an isoxazole ring, a triazinoindole moiety, and a butanamide group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C18H18N6O2S/c1-4-13(17(25)19-14-9-10(2)26-23-14)27-18-20-16-15(21-22-18)11-7-5-6-8-12(11)24(16)3/h5-9,13H,4H2,1-3H3,(H,19,23,25)

InChI Key

MNDGZSRWVSHQIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

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